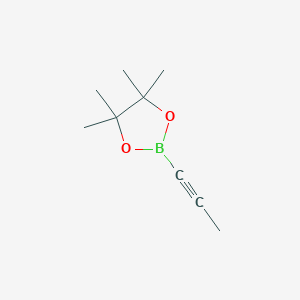

4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-prop-1-ynyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQYQNRFYLSJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347389-75-7 | |

| Record name | 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane CAS number

An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile alkynyl boronic ester. Its significance as a key building block in modern organic synthesis is explored, with a focus on its application in palladium-catalyzed cross-coupling reactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its synthesis, properties, reaction mechanisms, and safe handling protocols. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Compound Identification and Physicochemical Properties

This compound, also known as 1-propynylboronic acid pinacol ester, is a stable and readily handled source of the 1-propynyl nucleophile. The pinacolato group provides enhanced stability compared to the corresponding boronic acid, making it easier to store, handle, and purify, which translates to a longer shelf life and greater reliability in synthetic procedures.[1]

-

CAS Number : 347389-75-7[2]

-

Synonyms : 4,4,5,5-tetramethyl-2-(1-propynyl)-1,3,2-dioxaborolane, 1-Propynylboronic acid pinacol ester

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅BO₂ | |

| Molecular Weight | 166.03 g/mol | N/A |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | -20°C recommended | |

| InChI Key | FDQYQNRFYLSJOP-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

Organoboron compounds, particularly boronic esters, are pivotal intermediates in organic synthesis.[3] The synthesis of alkynyl pinacol esters like this compound can be achieved through several routes. A common and effective method involves the reaction of an alkynyl lithium or Grignard reagent with an appropriate borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane).

The causality behind this choice lies in the high nucleophilicity of the organometallic reagent, which readily attacks the electrophilic boron center of the borate ester. The subsequent workup yields the desired alkynyl boronic ester.

Caption: General workflow for the synthesis of the target compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as a coupling partner in carbon-carbon bond-forming reactions. These reactions are foundational in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds by coupling an organoboron reagent with an organohalide or triflate.[6][7] In this context, this compound serves as the organoboron partner, providing the propynyl moiety.

The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[5][6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligand on the palladium catalyst is critical for achieving high yields and can be tailored to the specific substrates.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira-Type Coupling

While the classic Sonogashira reaction couples a terminal alkyne with an organohalide using palladium and copper co-catalysis, alkynyl boronic esters can participate in related, copper-free or modified Sonogashira-type couplings.[8] Gold-catalyzed methodologies have also been developed for the cross-coupling of boronic acids with alkynyl iodine(III) reagents, showcasing the versatility of organoboron compounds in C(sp)-C(sp²) bond formation under mild conditions.[9][10] These reactions often exhibit high functional group tolerance and can be performed without external bases, representing a significant advantage.[9][10]

Caption: Logical relationship in a Sonogashira-type coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example and should be adapted based on the specific reactivity of the substrates and laboratory conditions. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[11][12]

Objective: To synthesize 1-phenyl-1-propyne from iodobenzene and this compound.

Materials:

-

This compound (1.0 equiv)

-

Iodobenzene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground

-

1,4-Dioxane, anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 solvent ratio).

-

Add iodobenzene via syringe.

-

Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Safety, Handling, and Storage

Organoboron compounds require careful handling.[13] While pinacol esters are generally more stable than boronic acids, appropriate safety measures are mandatory.[1][14]

-

General Handling : Handle in a well-ventilated area, preferably in a fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[15][16] Avoid contact with skin, eyes, and clothing.[11][17] Wash hands thoroughly after handling.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18] The recommended storage temperature is -20°C to maintain long-term stability. Keep away from moisture, strong oxidizing agents, and strong acids.

-

Spills and Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Dispose of contents and container in accordance with local, regional, and national regulations.[16]

Hazard Statements (Typical for this class of compounds):

-

H302: Harmful if swallowed.[15]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, coupled with its reactivity in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura coupling, makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journals. [Link]

-

Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. ResearchGate. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Substrate scope for the cross‐coupling with boronic acid pinacol esters... ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Oakwood Chemical. [Link]

-

(Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. [Link]

-

Organoboron chemistry. Wikipedia. [Link]

-

Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]

-

Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

-

The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Single-crystal X-ray structures a, The activated pinacol boronic ester,... ResearchGate. [Link]

-

Organoborane or Organoboron compounds. Slideshare. [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

-

Boron in Organic Synthesis. University of Wisconsin-Madison. [Link]

-

The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

-

Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 347389-75-7 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 12. fishersci.com [fishersci.com]

- 13. Organoborane or Organoboron compounds | PPTX [slideshare.net]

- 14. shura.shu.ac.uk [shura.shu.ac.uk]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

- 17. 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 200MG | Labscoop [labscoop.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Structure and Bonding of Propargylboronate Pinacol Esters

Foreword

In the landscape of modern organic synthesis, organoboron compounds have established themselves as remarkably versatile and indispensable reagents. Among these, boronic acid pinacol esters (Bpin) are prized for their exceptional balance of reactivity and stability, which allows for their use in a vast array of transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide delves into a specific and highly valuable subclass: propargylboronate pinacol esters. These reagents serve as pivotal precursors to functionalized allenyl and homopropargylic structures, which are key motifs in numerous natural products and pharmaceutical agents. Understanding the nuanced details of their structure and bonding is paramount to harnessing their full synthetic potential. This document provides a foundational, in-depth analysis for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic intermediates.

The Molecular Architecture: A Hybrid of Stability and Latent Reactivity

The structure of a propargylboronate pinacol ester is a fascinating confluence of a reactive propargyl group and a stabilizing pinacolboronate moiety. The core scaffold consists of a propargyl unit (HC≡C-CH₂–) where the methylene carbon is directly bonded to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

The pinacol group is not merely a protecting group; it is integral to the compound's utility. By forming a five-membered cyclic ester with the boronic acid, it significantly shields the Lewis acidic boron atom from unwanted side reactions, such as hydrolysis and oxidation, rendering the molecule robust enough for handling, purification by silica gel chromatography, and long-term storage.[1][2] This stability is a marked advantage over the more labile free boronic acids.[2]

Bonding and Electronic Characteristics

A deeper understanding of the molecule requires an analysis of the key bonds and electronic distributions that govern its behavior.

The Carbon-Boron Bond

The C(sp³)–B bond is the lynchpin of the molecule's reactivity. Boron (electronegativity ~2.04) is less electronegative than carbon (~2.55), resulting in a polarized bond with significant electron density residing on the carbon atom, rendering it nucleophilic. Structurally, the boron atom is sp²-hybridized, adopting a trigonal planar geometry within the dioxaborolane ring.[3][4] This leaves a vacant p-orbital perpendicular to the plane of the ring, which is central to its Lewis acidity and its role in catalytic cycles.

The Dioxaborolane Ring and Boron Stabilization

The five-membered dioxaborolane ring is nearly planar.[5] The oxygen atoms, through their lone pairs, engage in pπ-pπ donation into the vacant p-orbital of the boron atom. This donation partially alleviates the electron deficiency of the boron center, reducing its Lewis acidity and contributing to the overall stability of the ester compared to a free boronic acid.[4] However, the geometric constraints of the five-membered ring can limit the ideal orbital overlap, making the boron atom still sufficiently electrophilic to participate in requisite transmetalation steps during catalysis.[3]

| Bond / Angle | Typical Value | Significance |

| Bond Lengths (Å) | ||

| C(sp³)–B | ~1.56 | The key reactive bond. |

| B–O | 1.35 - 1.38 | Shorter than a typical single bond due to pπ-pπ donation.[3][6] |

| C≡C | ~1.20 | Standard triple bond length. |

| Bond Angles (°) | ||

| O–B–O | ~110 - 122 | Reflects the trigonal planar geometry and ring strain.[6] |

| C–B–O | ~124 | Completes the trigonal planar arrangement around boron. |

Table 1: Representative Bond Parameters. Data is generalized from related pinacol boronate ester crystal structures.[3][6]

Spectroscopic Fingerprints

The structural features give rise to characteristic spectroscopic signatures essential for characterization.

| Nucleus | Typical Chemical Shift (ppm) | Key Features |

| ¹H NMR | ||

| ≡C–H | ~2.0 - 2.5 | Terminal alkyne proton, often a triplet. |

| –CH₂–B | ~1.5 - 2.0 | Methylene protons adjacent to boron. |

| –C(CH₃ )₄ | ~1.2 | Characteristic singlet for the 12 equivalent pinacol methyl protons. |

| ¹³C NMR | ||

| ≡C –H | ~70 - 80 | sp-hybridized carbon. |

| –C ≡ | ~80 - 90 | sp-hybridized carbon. |

| –C H₂–B | ~20 - 30 | Broad signal due to quadrupolar relaxation of the ¹¹B nucleus. |

| –C (CH₃)₄ | ~83 | Quaternary carbons of the pinacol group. |

| –C(C H₃)₄ | ~25 | Methyl carbons of the pinacol group. |

| ¹¹B NMR | ~30 - 35 | Broad singlet characteristic of a tricoordinate boronate ester. |

Table 2: Typical NMR Spectroscopic Data. Values are approximate and can vary based on substitution.[7][8]

Synthesis: Accessing the Reagent

While several methods exist, a robust and increasingly common approach for the synthesis of propargylboronate esters involves the transition-metal-catalyzed borylation of propargylic substrates, such as acetates or carbonates. Iron-catalyzed methods are particularly attractive due to the low cost and low toxicity of the metal.[9][10]

Experimental Protocol: Iron-Catalyzed Borylation of a Propargylic Acetate

This protocol is adapted from the procedure described by Maji et al. and serves as a representative example.[10]

-

Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the iron catalyst, Fe(acac)₃ (1.0 mol%).

-

Reagent Addition: Add the propargylic acetate substrate (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 2.0 equiv.), and the ligand TMEDA (1.5 equiv.) in anhydrous tetrahydrofuran (THF).

-

Activation: Cool the mixture to 0 °C and add ethylmagnesium bromide (EtMgBr, 1.25 equiv.) dropwise. The solution typically changes color, indicating the formation of the active catalytic species.[9]

-

Reaction: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or GC-MS), typically several hours.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via column chromatography on silica gel to afford the desired boronate ester product. Note: In this specific catalytic system, the reaction proceeds via an anti-Sₙ2' pathway, yielding the allenylboronate isomer directly as the major product.[9][10]

The Propargyl-Allenyl Isomerism: A Duality in Reactivity

A defining characteristic of propargylboronate esters is their propensity to exist in equilibrium with their constitutional isomers, allenylboronate esters. The position of this equilibrium is highly dependent on substitution patterns and the reaction conditions. In many transition-metal-catalyzed syntheses, the reaction proceeds via an Sₙ2' pathway, leading directly to the thermodynamically favored allenylboronate.[9][11]

This isomerization is not a mere scientific curiosity; it is the cornerstone of the system's synthetic utility. While the propargyl isomer can react in some contexts, it is the allenylboronate that typically engages with electrophiles, such as aldehydes, in a highly stereoselective fashion.[12][13] The reaction proceeds via a six-membered cyclic transition state, akin to a Zimmerman-Traxler model, to deliver homopropargylic alcohols. This transformation is a powerful method for constructing carbon-carbon bonds with excellent control over new stereocenters.[11]

The causality is clear: the initial propargyl structure is a masked form of the reactive allenyl species. The choice of catalyst and conditions in the synthesis of the boronate ester can directly dictate which isomer is formed, thereby controlling the outcome of subsequent reactions. For example, copper-catalyzed methods often favor the formation of allenylboronates, which are then used directly for propargylation reactions.[13][14]

Conclusion

Propargylboronate pinacol esters are more than just stable intermediates; they are sophisticated reagents whose structure and bonding are finely tuned for advanced synthetic applications. The stabilizing influence of the pinacol ring provides robustness, while the inherent electronic nature of the C-B bond and the dynamic propargyl-allenyl isomerism provide a gateway to complex molecular architectures. A thorough grasp of these core principles—from the geometry around the boron atom to the mechanistic nuances of the Sₙ2' rearrangement—empowers chemists to exploit these reagents with precision, paving the way for innovations in drug discovery and materials science.

References

-

Maji, A., Mal, A., & Oestreich, M. (2018). Iron-Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates. Chemistry – A European Journal, 24(52), 13833-13837. Available from: [Link]

-

Zhao, T. S. N., Yang, Y., Lessing, T., & Szabó, K. J. (2014). Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin Derivatives. Journal of the American Chemical Society, 136(20), 7539-7542. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allenylboronic acids and allenylboronates. Retrieved from: [Link]

-

Hoveyda, A. H., & Tissot, M. (2013). Catalytic, Enantioselective Synthesis of Allenyl Boronates. Angewandte Chemie International Edition, 52(4), 1198-1201. Available from: [Link]

-

Maji, A., Mal, A., & Oestreich, M. (2018). Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates. ResearchGate. Available from: [Link]

-

Szabó, K. J., & Mao, L. (2018). Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols. Chemical Science, 9(10), 2734-2739. Available from: [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available from: [Link]

-

Reddy, B. V. S., & Kumar, M. P. (2019). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 17(4), 729-745. Available from: [Link]

-

ResearchGate. (n.d.). Reaction of pinacol propargylboronic ester with benzaldehyde. Retrieved from: [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray structures a, The activated pinacol boronic ester. Retrieved from: [Link]

-

Gioia, B., Arnaud, A., Radix, S., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. Available from: [Link]

-

Organic Syntheses. (n.d.). Boronic Esters. Retrieved from: [Link]

-

Welch, C. J., & Nogle, L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 233-239. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from: [Link]

-

PubChem. (n.d.). (2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester. Retrieved from: [Link]

-

Gioia, B., Arnaud, A., Radix, S., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. Available from: [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]

-

ResearchGate. (n.d.). X-ray molecular structure of boronate ester 30. Retrieved from: [Link]

-

ResearchGate. (2019). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from: [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available from: [Link]

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from: [Link]

-

Kçyszkiewicz, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(16), 5225-5236. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Boric acid, pinacol ester | 25240-59-9 [smolecule.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Allenylboronic acid or boronate synthesis [organic-chemistry.org]

Synthesis of 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane: An In-Depth Technical Guide

Foreword: The Strategic Value of Alkynyl Pinacol Boronates

Alkynyl boronic esters, particularly the pinacol derivative 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane, represent a cornerstone of modern organic synthesis. Their unique stability, coupled with the versatility of the carbon-boron bond, renders them indispensable building blocks in the construction of complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, these reagents enable the facile formation of carbon-carbon bonds, a fundamental transformation in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust and selective method for the synthesis of this key intermediate: the copper-catalyzed dehydrogenative borylation of propyne. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The "Why" Behind the "How"

The synthesis of this compound is achieved through the dehydrogenative borylation of propyne with pinacolborane (HBpin). This reaction is efficiently catalyzed by copper(I) complexes, offering a direct and atom-economical route to the desired product. Understanding the catalytic cycle is paramount for troubleshooting and optimization.

The currently accepted mechanism involves the formation of key copper-boryl and copper-hydride intermediates. The catalytic cycle is initiated by the reaction of a copper(I) precursor with pinacolborane to generate a copper-boryl species. This highly reactive intermediate then undergoes a σ-bond metathesis with the terminal alkyne (propyne), leading to the formation of a copper-acetylide complex and the desired alkynyl boronic ester. The catalyst is regenerated through the reaction of the copper-acetylide with another equivalent of pinacolborane, producing a copper-hydride species which can then re-enter the catalytic cycle.

A competing pathway, the hydroboration of the alkyne, can lead to the formation of vinyl boronic esters as byproducts. The selectivity towards dehydrogenative borylation is a key challenge and is influenced by the choice of catalyst, ligands, and reaction conditions. The use of specific N-heterocyclic carbene (NHC) or phosphine ligands on the copper center can modulate the electronic and steric environment, favoring the desired C-H activation pathway over alkyne insertion into a copper-hydride bond.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the copper-catalyzed dehydrogenative borylation of terminal alkynes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Copper(I) Iodide (CuI) | 99.99% | Major Chemical Supplier | Store under inert atmosphere. |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | ≥98% | Major Chemical Supplier | Ligand precursor. |

| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Major Chemical Supplier | Strong, non-nucleophilic base. |

| Pinacolborane (HBpin) | ≥97% | Major Chemical Supplier | Moisture sensitive. |

| Propyne | ≥98% | Gas Supplier | Handle with appropriate safety precautions. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |

Equipment

-

Schlenk flasks and line

-

Glovebox (recommended)

-

Gas-tight syringes

-

Cannulas

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Detailed Synthesis Procedure

Step 1: In situ Catalyst Preparation

-

To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add copper(I) iodide (19.0 mg, 0.10 mmol, 2 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (42.5 mg, 0.10 mmol, 2 mol%), and sodium tert-butoxide (10.6 mg, 0.11 mmol, 2.2 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add 20 mL of anhydrous tetrahydrofuran (THF) via cannula.

-

Stir the resulting suspension at room temperature for 30 minutes to allow for the in situ formation of the copper-NHC catalyst complex.

Step 2: Borylation Reaction

-

To the catalyst suspension, add pinacolborane (0.73 mL, 5.0 mmol, 1.0 equiv) via syringe.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly bubble propyne gas through the solution via a subsurface needle for 15-20 minutes, ensuring a steady but not overly vigorous flow. Alternatively, a pre-weighed amount of condensed propyne can be added.

-

After the addition of propyne, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture by the careful addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Expected Yield and Characterization

-

Expected Yield: 75-85%

-

¹H NMR (400 MHz, CDCl₃) δ: 1.95 (s, 3H), 1.28 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 84.1, 78.2, 70.0, 24.7, 4.5.

-

¹¹B NMR (128 MHz, CDCl₃) δ: 20.1.

Safety and Handling

3.1. Personal Protective Equipment (PPE)

-

Safety glasses or goggles

-

Flame-retardant lab coat

-

Chemically resistant gloves (nitrile or neoprene)

3.2. Reagent-Specific Hazards

-

Propyne: Extremely flammable gas. Forms explosive mixtures with air. Handle in a well-ventilated fume hood, away from ignition sources.

-

Pinacolborane: Flammable liquid and vapor. Reacts with water to release flammable gases. Handle under an inert atmosphere.

-

Copper(I) Iodide: Harmful if swallowed or inhaled. May cause skin and eye irritation.

-

Sodium tert-butoxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

3.3. Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any reactive reagents before disposal.

Visualizing the Process

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle

Caption: Simplified catalytic cycle for copper-catalyzed dehydrogenative borylation of propyne.

Concluding Remarks

The copper-catalyzed dehydrogenative borylation of propyne is a highly efficient and selective method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable synthetic intermediate. The careful control of reaction conditions, particularly the exclusion of air and moisture, is critical for achieving high yields and purity. This guide serves as a practical resource for scientists and professionals in drug development and materials science, enabling the facile synthesis of a key building block for innovation.

References

-

Klimas, S., & Lindner, R. (2024). Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. Chemistry – An Asian Journal, 19(14), e202400286. [Link]

-

Cai, Y., et al. (2013). Copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane. Chemical Science, 4(8), 3193-3198. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0560 - PROPYNE. [Link]

Spectroscopic data (NMR, IR, MS) of 1-propynylboronate pinacol ester

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Propynylboronate Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkynylboronate Esters

Alkynylboronate esters are powerful and versatile reagents in modern organic synthesis. Their unique reactivity profile makes them indispensable building blocks, particularly in the construction of complex molecular architectures. As trifunctional reagents, they can participate in a wide array of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, conjugate additions, and cycloadditions.[1][2] The pinacol ester variant, specifically 1-propynylboronate pinacol ester, offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred choice in many synthetic applications, from materials science to the development of pharmaceutical intermediates.[3][4]

A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-propynylboronate pinacol ester, grounded in established principles and supported by data from analogous structures.

Molecular Structure and Synthesis Overview

The structure of 1-propynylboronate pinacol ester features a propargyl group attached to the boron atom of a pinacol-derived 1,3,2-dioxaborolane ring.

Caption: Molecular Structure of 1-Propynylboronate Pinacol Ester.

The synthesis of such compounds typically involves the reaction of an alkynyl organometallic reagent (like propynyllithium or a propynyl Grignard reagent) with a trialkoxyborane, followed by esterification with pinacol. Alternatively, palladium-catalyzed methods using bis(pinacolato)diboron (B₂pin₂) are common.[5][6]

Caption: Generalized Synthetic Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of 1-propynylboronate pinacol ester. Analysis of ¹H, ¹³C, and ¹¹B spectra provides a complete picture of the molecule's carbon-hydrogen framework and the chemical environment of the boron center.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent peak.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. This requires a broadband probe tuned to the ¹¹B frequency. Use a boron-free quartz NMR tube if quantitative analysis is required, though a standard borosilicate tube is often sufficient for routine characterization. Reference the spectrum externally to BF₃·OEt₂ at δ 0.0 ppm.

¹H NMR Analysis

The ¹H NMR spectrum is characterized by two distinct signals corresponding to the propynyl methyl group and the pinacol methyl groups.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Propynyl Methyl (-C≡C-CH ₃) | 1.8 - 2.0 | Singlet (s) | 3H | The methyl protons are adjacent to an sp-hybridized carbon, resulting in a characteristic downfield shift compared to a typical alkyl methyl. No adjacent protons lead to a singlet. |

| Pinacol Methyls (-C(CH ₃)₂) | 1.2 - 1.3 | Singlet (s) | 12H | The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation, giving rise to a single, sharp, and intense peak.[7][8] |

¹³C NMR Analysis

The ¹³C NMR spectrum provides key information about the carbon backbone, including the diagnostic acetylenic carbons.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Propynyl Methyl (C H₃) | 4.0 - 6.0 | The methyl carbon is shielded by the triple bond's magnetic anisotropy. |

| Acetylenic Carbon (C -CH₃) | 85 - 95 | The sp-hybridized carbons of the alkyne appear in this characteristic region. |

| Acetylenic Carbon (C -B) | 70 - 80 (often broad or unobserved) | This carbon is directly attached to the boron atom. Its signal is often broadened due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed at all.[8][9] |

| Pinacol Quaternary Carbons (-C (CH₃)₂) | 83 - 85 | The sp³-hybridized carbons of the pinacol backbone bonded to oxygen appear in this downfield region.[9] |

| Pinacol Methyl Carbons (-C(C H₃)₂) | 24.5 - 25.0 | These are typical chemical shifts for methyl groups in a pinacol ester.[7] |

¹¹B NMR Analysis

¹¹B NMR is essential for confirming the oxidation state and coordination environment of the boron atom.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Trigonal Boronate Ester | 30 - 35 | This chemical shift range is characteristic of a neutral, trigonal (sp²-hybridized) boron atom in a boronic ester environment.[9][10] The signal is typically a broad singlet due to quadrupolar relaxation.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| 2980 - 2900 | C-H (sp³) Stretch | Strong | Corresponds to the methyl groups of the pinacol and propynyl moieties.[12] |

| ~2270 - 2100 | C≡C Stretch | Medium to Weak | This is the diagnostic peak for the alkyne functional group. Its intensity is often weak for internal alkynes. |

| 1380 - 1370 | B-O Stretch | Strong | A very strong, characteristic absorption for boronic esters. |

| 1145 - 1130 | C-O Stretch | Strong | Corresponds to the C-O single bonds within the pinacol ester ring.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. High-resolution mass spectrometry (HRMS) is preferred for determining the exact mass and elemental composition.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of 1-propynylboronate pinacol ester (C₉H₁₅BO₂) is 166.04 g/mol . In HRMS, the exact mass can be used to confirm the elemental formula.

-

Fragmentation Pattern: Common fragmentation pathways for pinacol boronates include the loss of methyl groups and cleavage of the pinacol ring.

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic characterization of 1-propynylboronate pinacol ester is unambiguous when employing a combination of modern analytical techniques. The ¹H, ¹³C, and ¹¹B NMR spectra provide a definitive structural map, while IR spectroscopy confirms the presence of key functional groups, notably the alkyne and boronic ester moieties. Finally, mass spectrometry verifies the molecular weight and offers insight into the compound's stability and fragmentation. This comprehensive dataset serves as a reliable reference for chemists utilizing this valuable reagent in their synthetic endeavors.

References

- Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

- Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

- Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.

- MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.

- iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6.

- National Center for Biotechnology Information. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.

- ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d....

- ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.

- National Center for Biotechnology Information. (n.d.). Enantiospecific Alkynylation of Alkylboronic Esters.

- Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines.

- ChemicalBook. (n.d.). Pinacol vinylboronate(75927-49-0) 1H NMR spectrum.

- Guidechem. (n.d.). How to Synthesize Isopropenylboronic Acid Pinacol Ester?.

- National Center for Biotechnology Information. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

- National Center for Biotechnology Information. (n.d.). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration.

- Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).

- ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates.

- ChemicalBook. (n.d.). Pinacol(76-09-5) 13C NMR spectrum.

- SpectraBase. (n.d.). (E)-1-Pentenylboronic acid pinacol ester - Optional[FTIR] - Spectrum.

- SciSpace. (2016). Enantiospecific Alkynylation of Alkylboronic Esters.

- ResearchGate. (2016). (PDF) Enantiospecific Alkynylation of Alkylboronic Esters.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- University of Bristol Research Portal. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Retrieved from University of Bristol Research Portal.

Sources

- 1. Enantiospecific Alkynylation of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ftp.orgsyn.org [ftp.orgsyn.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Commercial availability of 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane

An In-depth Technical Guide: 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of this compound, a critical reagent in modern synthetic chemistry and drug discovery. The document details its commercial availability, presents a robust laboratory synthesis protocol with mechanistic insights, and explores its diverse applications, particularly in metal-catalyzed cross-coupling reactions. Additionally, it offers essential guidance on the safe handling, storage, and disposal of the compound. This guide is designed for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile propynyl building block.

Introduction: A Versatile Reagent for Modern Synthesis

This compound, also known as 1-propynylboronic acid pinacol ester, is a highly valued organoboron compound. Its structure uniquely combines the stability and handling advantages of a boronic acid pinacol ester with the synthetic versatility of a terminal alkyne. This combination makes it an indispensable building block for introducing the propynyl moiety into complex organic molecules. The pinacol ester group enhances stability, reduces toxicity, and simplifies purification compared to free boronic acids. This reagent has become a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, primarily through its participation in powerful carbon-carbon bond-forming reactions. The ability to efficiently incorporate a small, rigid, and functionalizable alkyne group is of paramount importance in drug design for probing active sites and modulating pharmacological properties.[1][2]

Commercial Availability

The widespread adoption of this reagent has led to its availability from several major chemical suppliers. When sourcing this compound, researchers should consider factors such as purity, available quantities, lead times, and cost. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Example Product Number | Purity | Common Quantities |

| Sigma-Aldrich (Merck) | CHM0078311 | 95% | Inquire |

| ChemBridge | 7932822 | 95% | Inquire |

| Combi-Blocks | QC-7932 | >97% | 1g, 5g, 25g |

| TCI America | T2535 | >98.0% (GC) | 1g, 5g, 25g |

| Oakwood Chemical | 018958 | 98% | 1g, 5g, 25g, 100g |

Note: Availability, purity, and product numbers are subject to change. Always consult the supplier's official website for the most current information.

Validated Laboratory Synthesis

For applications requiring large quantities or specific purity grades, an in-house synthesis can be a viable and cost-effective option. The most prevalent method involves the copper-catalyzed borylation of propyne using bis(pinacolato)diboron (B₂pin₂).

Mechanistic Rationale

The causality behind this experimental choice lies in the high efficiency and selectivity of copper(I) catalysts for the borylation of terminal alkynes. The reaction is initiated by the formation of a copper-boryl intermediate from the reaction of a Cu(I) salt and B₂pin₂. This intermediate then undergoes a reaction with the terminal C-H bond of propyne to form a copper-acetylide and pinacolborane. Subsequent sigma-bond metathesis between these species yields the final product and regenerates the active catalyst, completing the catalytic cycle. The use of a suitable ligand, such as a phosphine, can further enhance catalytic activity and improve yields.

Step-by-Step Experimental Protocol

Materials:

-

Bis(pinacolato)diboron (B₂pin₂)

-

Propyne (gas)

-

Copper(I) Iodide (CuI)

-

A suitable phosphine ligand (e.g., Xantphos)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))

-

Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

-

Flask Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet is charged with bis(pinacolato)diboron, copper(I) iodide, and the phosphine ligand.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous, degassed THF is added via cannula or syringe.

-

Propyne Introduction: The solution is stirred, and propyne gas is bubbled through the mixture at a slow, steady rate at room temperature. The reaction is exothermic and may require gentle cooling to maintain ambient temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting B₂pin₂ is consumed.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and filtered through a pad of celite to remove the copper catalyst.

-

Purification: The filtrate is concentrated, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Workflow Visualization

Caption: A streamlined workflow for the laboratory synthesis of the title compound.

Key Applications in Research and Drug Development

The synthetic utility of this reagent is primarily exploited in palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

This is the most prominent application. The reagent couples efficiently with a vast range of aryl, heteroaryl, and vinyl halides or triflates. This reaction provides a direct and highly reliable method for installing the propynyl functional group, a key step in the synthesis of numerous biologically active compounds and complex molecular probes.

Other Transformations

Beyond Suzuki-Miyaura coupling, the terminal alkyne can participate in other valuable transformations, including:

-

Sonogashira Coupling: As a coupling partner with organic halides.

-

Click Chemistry: After conversion to an azide, for use in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

-

Further Functionalization: The alkyne can be hydrated, reduced, or used in various cycloaddition reactions.

The boronic ester itself can be used in other coupling reactions, highlighting the dual functionality of the molecule.

Logical Relationships in Application

Caption: The relationship between the reagent, its reactions, and its applications.

Safety, Handling, and Storage

Proper handling of this compound is crucial for both user safety and maintaining reagent integrity.

-

Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[3] It should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All operations should be performed inside a certified chemical fume hood.

-

Handling: The reagent is sensitive to moisture and should be handled under an inert atmosphere (argon or nitrogen) to prevent degradation. Avoid inhalation of dust or vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended. Keep away from water, strong acids, and strong oxidizing agents.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and enabling reagent for modern organic synthesis. Its commercial availability and the existence of reliable synthesis protocols make it readily accessible to the scientific community. Its central role in Suzuki-Miyaura cross-coupling reactions has cemented its importance as a tool for the rapid and efficient construction of complex molecules, significantly impacting the fields of drug discovery, agrochemicals, and materials science. As synthetic methodologies continue to advance, the utility and application of this versatile building block are expected to expand even further.

References

-

Amerigo Scientific Product Page. Amerigo Scientific. [Link]

-

Synthesis of Dioxaborolane Derivatives. ResearchGate. [Link]

-

Oakwood Chemical Product Page for Pinacolborane. Oakwood Chemical. [Link]

-

Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Organic Syntheses. [Link]

-

Boron Chemicals in Drug Discovery and Development. Molecules. [Link]

-

PubChem Compound Summary. PubChem. [Link]

-

Newly Developed Prodrugs and Prodrugs in Development. Molecules. [Link]

-

Boron chemicals in diagnosis and therapeutics. Dalton Transactions. [Link]

-

Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

-

Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of Propargylboronate Pinacol Ester

Introduction: Acknowledging the Duality of Reactivity and Hazard

Propargylboronate pinacol ester stands as a valuable and versatile reagent in modern organic synthesis, primarily enabling the diastereoselective synthesis of homoallenyl and homopropargyl alcohols through reactions with carbonyl compounds. Its unique trifunctional nature—a nucleophilic propargyl group, a Lewis acidic boron center, and a sterically demanding pinacol protecting group—confers upon it a desirable reactivity profile. However, this same chemical potential necessitates a comprehensive understanding of its inherent hazards and the implementation of rigorous safety protocols. This guide provides researchers, scientists, and drug development professionals with a technical overview of the safe handling, storage, and application of propargylboronate pinacol ester, grounding procedural recommendations in the fundamental principles of its chemical reactivity.

I. Fundamental Chemical Properties and Inherent Instabilities

A thorough risk assessment begins with a foundational understanding of the molecule's structure and its susceptibility to degradation. Propargylboronate pinacol ester's reactivity is a double-edged sword; the very features that make it synthetically useful also render it sensitive to its environment.

The Propargyl Moiety: A Source of Latent Reactivity

The terminal alkyne of the propargyl group imparts a significant degree of acidity to the acetylenic proton (pKa ≈ 25 in DMSO), making it susceptible to deprotonation by strong bases. More critically, the propargyl unit itself can undergo polymerization, especially in the presence of heat, light, or certain metal catalysts.[1] Propargyl alcohol, a related compound, is known to react violently with oxidants and can polymerize under the influence of heat and peroxides.[1] While the boronate ester functionality modulates this reactivity, the potential for unintended reactions emanating from the propargyl group must be a primary consideration in its handling and storage.

The Boronate Pinacol Ester: A Hydrolytically Labile Protecting Group

Pinacol esters are widely employed to temper the reactivity and improve the stability of boronic acids.[2] However, they are susceptible to hydrolysis, particularly in the presence of moisture or protic solvents, which can lead to the formation of the corresponding boronic acid and pinacol.[3] This degradation can be accelerated by both acidic and basic conditions. The Lewis acidic nature of the boron atom makes it a target for nucleophilic attack by water. The resulting boronic acid is often less stable and may undergo further decomposition pathways.[2]

Inherent Incompatibilities

Based on the chemistry of its constituent functional groups, propargylboronate pinacol ester should be considered incompatible with the following:

-

Strong Oxidizing Agents: The propargyl group is susceptible to oxidation, which can be vigorous and exothermic.

-

Strong Acids and Bases: These can catalyze the hydrolysis of the pinacol ester and may also promote unwanted reactions of the propargyl group.[4]

-

Moisture and Protic Solvents: Water and alcohols will lead to the hydrolysis of the boronate ester.[3]

-

Heat and Light: As with many reactive organic compounds, prolonged exposure to heat and light can promote decomposition and polymerization.[1]

II. Prudent Laboratory Practices: A Framework for Safe Handling

The successful and safe use of propargylboronate pinacol ester hinges on the consistent application of best practices for handling air- and moisture-sensitive reagents. The following protocols are designed to mitigate the risks identified in the preceding section.

Engineering Controls: The First Line of Defense

All manipulations of propargylboronate pinacol ester, from transfer to reaction setup and workup, must be conducted in a well-ventilated chemical fume hood. For larger scale operations or when working with the neat compound for extended periods, the use of a glovebox with an inert atmosphere (nitrogen or argon) is strongly recommended.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE ensemble is mandatory when handling propargylboronate pinacol ester and its reaction mixtures.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the reagent and reaction mixtures, which are irritating to the eyes. |

| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination. |

| Body Protection | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). | Protects against splashes and in the event of a fire, synthetic fibers can melt and adhere to the skin. |

| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |

Storage and Inert Atmosphere Techniques

Propargylboronate pinacol ester should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark location. Refrigeration is recommended for long-term storage.

The following diagram illustrates the fundamental workflow for transferring an air- and moisture-sensitive reagent like propargylboronate pinacol ester using syringe techniques under an inert atmosphere.

III. Experimental Protocols: From Reaction to Quenching

The following sections provide detailed, step-by-step methodologies for the use of propargylboronate pinacol ester in a common synthetic application, as well as a robust quenching procedure.

Synthesis of a Homoallenyl Alcohol via Reaction with an Aldehyde

This protocol is a representative example of the application of propargylboronate pinacol ester in organic synthesis.[5][6]

Reaction Scheme:

Propargylboronate Pinacol Ester + Aldehyde → Homoallenyl Alcohol

Materials:

-

Propargylboronate pinacol ester

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Syringes and needles

Procedure:

-

Glassware Preparation: Ensure all glassware is meticulously oven-dried and assembled while hot, then allowed to cool under a positive pressure of inert gas.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde dissolved in the anhydrous solvent.

-

Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath, depending on the substrate).

-

Reagent Addition: Slowly add the propargylboronate pinacol ester to the stirred solution of the aldehyde via syringe. The addition should be dropwise to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (this can range from a few hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.

-

Workup: Once the reaction is deemed complete, proceed to the quenching procedure outlined in Section 3.2.

A Self-Validating Quenching Protocol

Given the reactivity of both the boronate ester and potentially unreacted starting materials, a careful and controlled quenching procedure is paramount. This multi-step process is designed to safely neutralize all reactive species.

Rationale for the Stepwise Approach:

-

Initial Quench with Isopropanol: Isopropanol is less reactive towards organometallic and boronate species than water, allowing for a more controlled initial quenching of any highly reactive intermediates.[7]

-

Incremental Addition of Water: The gradual introduction of water ensures that the quenching process remains manageable and prevents a sudden, uncontrolled exothermic reaction.[7]

-

Stirring at Room Temperature: This final step ensures that all reactive species have been fully neutralized before the reaction mixture is exposed to the atmosphere.

IV. Conclusion: A Culture of Safety

Propargylboronate pinacol ester is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its chemical reactivity and potential hazards. By integrating the principles and protocols outlined in this guide—from understanding the fundamental instabilities of the molecule to the meticulous execution of inert atmosphere techniques and quenching procedures—researchers can confidently and safely harness the synthetic potential of this valuable reagent. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and excellence.

V. References

-

Ganguly, A. K., et al. (2010). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. ACS Medicinal Chemistry Letters, 1(5), 219–223. [Link]

-

Rawsource. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]

-

Henderson, K. (2015, January 7). Common Standard Operating Procedure. University of Notre Dame. [Link]

-

Wikipedia. (2024). Propargyl alcohol. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0673 - PROPARGYL ALCOHOL. [Link]

-

Ramachandran, P. V., & Gagare, P. D. (2014). Reaction of pinacol propargylboronic ester with benzaldehyde. ResearchGate. [Link]

-

Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

Chen, G.-M., et al. (2018). Homoallenylboration of carbonyl compounds using inert 2-pinacolateboryl 1,3-butadienes via in situ generated borinic–TFA mixed anhydrides: efficient synthesis of homoallenyl alcohols. Organic Chemistry Frontiers, 5(10), 1604-1608. [Link]

-

New Jersey Department of Health. (n.d.). Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY. [Link]

-

Karan, G., Roy, L., & Maji, M. S. (2021). Synthesis of α-Propargylglycinates Using the Borono-Mannich Reaction with Pinacol Allenylboronate and Potassium Allenyltrifluoroborate. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). boronic esters. [Link]

-

Szabo, K. J., et al. (2018). Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohol. RSC Publishing. [Link]

-

Achilli, S., et al. (2014). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

-

Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]

-

Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. [Link]

-

Szabo, K. J. (2023, November 14). Synthesis of chiral allyl and propargyl boronates by organocatalytic carbene insertion to carbon-boron bonds. DiVA portal. [Link]

-

Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]

-

Leonori, D., et al. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. University of Manchester. [Link]

-

Li, J. T., et al. (2006). Pinacol Coupling of Aromatic Aldehydes Using TiCl3-Al-H2O Under Ultrasound Irradiation. ResearchGate. [Link]

-

Morken, J. P., et al. (2024, October 25). Axially chiral α-boryl-homoallenyl boronic esters as versatile toolbox for accessing centrally and axially chiral molecules. Nature Communications. [Link]

Sources

- 1. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 2. Axially chiral α-boryl-homoallenyl boronic esters as versatile toolbox for accessing centrally and axially chiral molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Homoallenylboration of carbonyl compounds using inert 2-pinacolateboryl 1,3-butadienes via in situ generated borinic–TFA mixed anhydrides: efficient synthesis of homoallenyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.nd.edu [chemistry.nd.edu]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

Introduction to alkynylboronate esters in organic chemistry

An In-Depth Technical Guide to Alkynylboronate Esters in Organic Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of a Versatile Synthetic Building Block

Alkynylboronate esters have emerged as indispensable reagents in modern organic chemistry, offering a unique combination of stability and reactivity that makes them powerful building blocks for the synthesis of complex molecules. Their utility stems from the presence of a carbon-carbon triple bond directly attached to a boronic ester, a functional group that can participate in a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of alkynylboronate esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The significance of alkynylboronate esters lies in their ability to serve as stable, yet highly reactive, precursors for the construction of carbon-carbon and carbon-heteroatom bonds. Unlike the more sensitive alkynylboranes, the ester derivatives, particularly pinacol and N-methyliminodiacetic acid (MIDA) esters, exhibit enhanced stability, allowing for easier handling and purification.[1][2] This stability, coupled with their unique reactivity profile, has positioned them as key intermediates in a variety of powerful synthetic methodologies, including cross-coupling and cycloaddition reactions.[3][4][5]

Synthesis of Alkynylboronate Esters: Forging the C-B Bond

The synthesis of alkynylboronate esters can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substrate scope, functional group tolerance, and scalability of the reaction.

Copper-Catalyzed Dehydrogenative Borylation of Terminal Alkynes

One of the most prevalent and efficient methods for the synthesis of alkynylboronate esters is the copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane (HBpin). This reaction is valued for its operational simplicity and broad substrate scope.[6]

The catalytic cycle is initiated by the reaction of a copper(I) salt with an alkoxide base to form a copper alkoxide species in situ. This is followed by a reaction with a diboron reagent to generate a copper-boryl complex, which is a key intermediate in the catalytic process.[7][8] The terminal alkyne then inserts into the B-Cu bond of this complex.[8] Subsequent protonation by an alcohol regenerates the catalyst and yields the alkynylboronate ester.[8]

A proposed mechanism involves the formation of σ,π-bis(copper) acetylide and copper hydride complexes as key catalytic species.[6] This pathway is thought to prevent the competing hydroboration of the triple bond, which would lead to the formation of undesired alkenyl boronic esters.[6]

Typical Catalyst Systems and Reaction Conditions

LCuOTf complexes, where L is a cyclic (alkyl)(amino)carbene (CAAC) or an N-heterocyclic carbene (NHC), have been shown to be highly effective catalysts for this transformation.[6] The reaction is typically carried out at room temperature in a suitable solvent like benzene, with a stoichiometric amount of the alkyne and pinacolborane, and catalytic amounts of the copper complex and a base such as triethylamine.[6]

Experimental Protocol: Copper-Catalyzed Dehydrogenative Borylation

Materials:

-

Terminal alkyne (1.0 equiv)

-

Pinacolborane (1.0 equiv)

-

L1CuOTf (2.5 mol%)

-

Triethylamine (5 mol%)

-

Anhydrous benzene (to make a 0.1 M solution)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and anhydrous benzene.

-

Add triethylamine and pinacolborane to the solution.

-

In a separate vial, dissolve the L1CuOTf catalyst in a small amount of anhydrous benzene and add it to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or GC-MS. For electron-rich terminal alkynes, longer reaction times may be necessary.[6]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired alkynylboronate ester.

Alternative Synthetic Routes

While copper catalysis is a dominant strategy, other methods for synthesizing alkynylboronate esters exist:

-

Deprotonation/Borylation of Terminal Alkynes: This classic approach involves the deprotonation of a terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This is followed by quenching with a borate ester, such as triisopropoxyborane, to generate an anionic boronate complex. Subsequent treatment with anhydrous HCl affords the alkynylboronate ester.[9]

-

Catalyst-Free Oxyboration: A catalyst-free oxyboration of alkynes has been developed using B-chlorocatecholborane, which acts as a carbophilic Lewis acid.[10] This method provides a mechanistically distinct pathway for the synthesis of borylated compounds.[10]

Properties and Stability: Understanding the Reagent

Alkynylboronate esters possess distinct chemical properties that are crucial for their application in synthesis.

Lewis Acidity and Stability